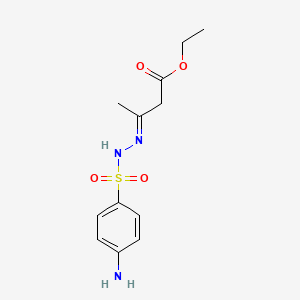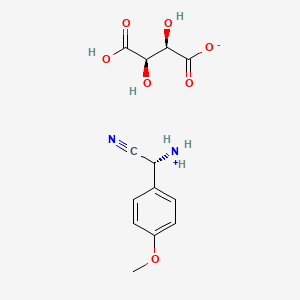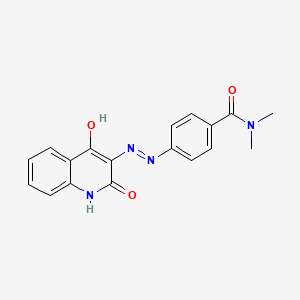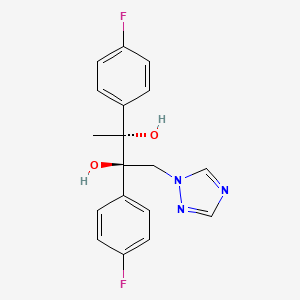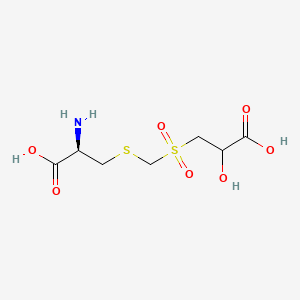
1,3-Dichloro-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, calcium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, calcium salt is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its triazine ring structure, which is substituted with chlorine atoms and a calcium salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, calcium salt typically involves the chlorination of cyanuric acid followed by the addition of calcium ions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the efficient formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dichloro-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, calcium salt undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, calcium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various triazine derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic sites in biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of herbicides, disinfectants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Dichloro-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, calcium salt involves its interaction with nucleophilic sites in target molecules. The chlorine atoms in the compound are highly reactive and can form covalent bonds with nucleophiles, leading to the modification of the target molecule’s structure and function. This reactivity is exploited in various applications, such as enzyme inhibition and protein modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-6-methyl-1,3,5-triazine: Similar in structure but with a methyl group instead of a calcium salt.
3,5-Dimethyl-1,2,4-triazole: Another triazine derivative with different substitution patterns.
Uniqueness
1,3-Dichloro-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, calcium salt is unique due to its specific substitution pattern and the presence of a calcium salt. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications that require specific interactions with nucleophilic sites.
Eigenschaften
CAS-Nummer |
16917-05-8 |
|---|---|
Molekularformel |
C6H2CaCl4N6O6+2 |
Molekulargewicht |
436.0 g/mol |
IUPAC-Name |
calcium;1,3-dichloro-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/2C3HCl2N3O3.Ca/c2*4-7-1(9)6-2(10)8(5)3(7)11;/h2*(H,6,9,10);/q;;+2 |
InChI-Schlüssel |
ULINGTIRDMLECB-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=O)NC(=O)N(C(=O)N1Cl)Cl.C1(=O)NC(=O)N(C(=O)N1Cl)Cl.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



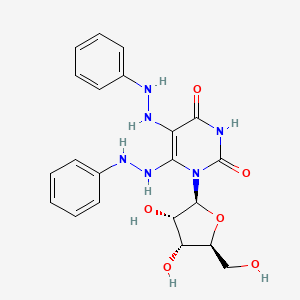

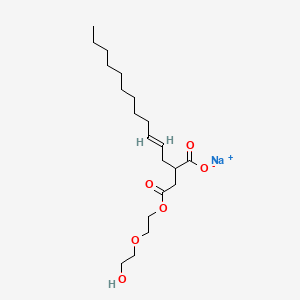
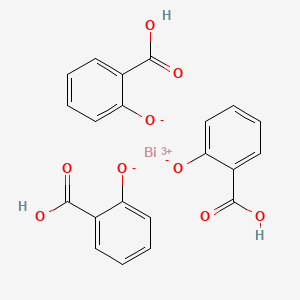
![oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B12671069.png)
